molecular formula C8H13NO B156942 Ethanone, 1-(1-azabicyclo[2.2.1]hept-4-yl)- (9CI) CAS No. 126344-06-7

Ethanone, 1-(1-azabicyclo[2.2.1]hept-4-yl)- (9CI)

Cat. No.: B156942
CAS No.: 126344-06-7
M. Wt: 139.19 g/mol
InChI Key: VVHIDANWMHPNPG-UHFFFAOYSA-N
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Description

Ethanone, 1-(1-azabicyclo[221]hept-4-yl)- (9CI) is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(1-azabicyclo[2.2.1]hept-4-yl)- (9CI) can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Another method involves the enantiospecific synthesis starting from readily available trans-4-hydroxy-L-proline. This process includes several steps, such as the conversion of the key intermediate (3R)-N-(tert-butoxycarbonyl)-3-methylsulfonyloxypyrrolidine, followed by cyclization to yield the desired azabicycloheptane derivatives .

Industrial Production Methods

Industrial production methods for Ethanone, 1-(1-azabicyclo[2.2.1]hept-4-yl)- (9CI) are not extensively documented. the scalability of the aforementioned synthetic routes, particularly the palladium-catalyzed reactions, suggests potential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(1-azabicyclo[2.2.1]hept-4-yl)- (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include MCPBA for oxidation and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction efficiency.

Major Products

Major products formed from these reactions include epoxides, alcohols, and other functionalized derivatives of the bicyclic structure .

Scientific Research Applications

Ethanone, 1-(1-azabicyclo[2.2.1]hept-4-yl)- (9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 1-(1-azabicyclo[2.2.1]hept-4-yl)- (9CI) involves its interaction with molecular targets through its unique bicyclic structure. The nitrogen atom within the ring can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. Specific pathways and molecular targets depend on the functional groups present and the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-(1-azabicyclo[2.2.1]hept-4-yl)- (9CI) is unique due to its specific acetyl group and the position of the nitrogen atom within the bicyclic structure. This configuration imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Properties

CAS No.

126344-06-7

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-(1-azabicyclo[2.2.1]heptan-4-yl)ethanone

InChI

InChI=1S/C8H13NO/c1-7(10)8-2-4-9(6-8)5-3-8/h2-6H2,1H3

InChI Key

VVHIDANWMHPNPG-UHFFFAOYSA-N

SMILES

CC(=O)C12CCN(C1)CC2

Canonical SMILES

CC(=O)C12CCN(C1)CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Azabicyclo[2.2.1]hept-4-yl-N-methoxy-N-methyl carboxamide (D21) (10 g, 0.054 mole) was dissolved in dry THF (250 ml) under nitrogen cooled to -40° C. and treated with methyl lithium in ether (55 ml, 1 molar, 0.055 moles). The solution was allowed to warm to room temperature over a period of 1 h. Acetic acid (3.3 ml, leq) was added and the solution concentrated in vacuo to a gum. The residue was partitioned between chloroform and saturated aqueous potassium carbonate solution. The organic phase was separated, dried over sodium sulphate and concentrated in vacuo to a gum which was distilled in vacuo to afford 4-acetyl-1-azabicyclo[2.2.1]heptane (D22) (5.15 g, 0.037 mole, 68%).
Name
1-Azabicyclo[2.2.1]hept-4-yl-N-methoxy-N-methyl carboxamide
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Three

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